molecular formula C10H12N2O B11709956 (2Z)-N-methoxy-3,4-dihydroquinolin-2(1H)-imine

(2Z)-N-methoxy-3,4-dihydroquinolin-2(1H)-imine

Cat. No.: B11709956
M. Wt: 176.21 g/mol
InChI Key: HGESVROEULDMNF-UHFFFAOYSA-N
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Description

(2Z)-N-METHOXY-3,4-DIHYDRO-2(1H)-QUINOLINIMINE is a heterocyclic compound that features a quinoline core structure Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-N-METHOXY-3,4-DIHYDRO-2(1H)-QUINOLINIMINE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aniline derivatives with aldehydes or ketones, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: (2Z)-N-METHOXY-3,4-DIHYDRO-2(1H)-QUINOLINIMINE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (2Z)-N-METHOXY-3,4-DIHYDRO-2(1H)-QUINOLINIMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Uniqueness: (2Z)-N-METHOXY-3,4-DIHYDRO-2(1H)-QUINOLINIMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the imine functionality allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

N-methoxy-3,4-dihydroquinolin-2-amine

InChI

InChI=1S/C10H12N2O/c1-13-12-10-7-6-8-4-2-3-5-9(8)11-10/h2-5H,6-7H2,1H3,(H,11,12)

InChI Key

HGESVROEULDMNF-UHFFFAOYSA-N

Canonical SMILES

CONC1=NC2=CC=CC=C2CC1

Origin of Product

United States

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